4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde
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Overview
Description
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a methoxyphenyl group and a benzaldehyde group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde typically involves the cyclization of appropriate hydrazides with aromatic aldehydes. One common method involves the reaction of 4-methoxybenzohydrazide with 4-formylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Reduction: 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde varies depending on its application:
Antimicrobial Activity: The compound is believed to disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: A structurally similar compound with a methoxyphenyl group and a benzaldehyde group but lacking the oxadiazole ring.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole: Similar to the target compound but without the benzaldehyde group.
Uniqueness
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs .
Properties
Molecular Formula |
C16H12N2O3 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H12N2O3/c1-20-14-8-6-13(7-9-14)16-18-17-15(21-16)12-4-2-11(10-19)3-5-12/h2-10H,1H3 |
InChI Key |
XXWJXUSDRPLLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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